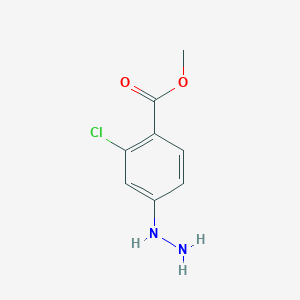

Methyl 2-chloro-4-hydrazinylbenzoate

Description

Methyl 2-chloro-4-hydrazinylbenzoate is a methyl ester derivative of 2-chloro-4-hydrazinylbenzoic acid, characterized by a chloro substituent at the 2-position and a hydrazinyl group at the 4-position of the aromatic ring. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its unique functional groups, which may confer reactivity suitable for forming hydrazones, coordination complexes, or serving as intermediates in heterocyclic synthesis.

Properties

IUPAC Name |

methyl 2-chloro-4-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-3-2-5(11-10)4-7(6)9/h2-4,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTWQMQOTAZJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290015 | |

| Record name | Methyl 2-chloro-4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635325-33-6 | |

| Record name | Methyl 2-chloro-4-hydrazinylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635325-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-4-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization-Reduction of Methyl 2-Chloro-4-Aminobenzoate

A widely adopted method involves the conversion of methyl 2-chloro-4-aminobenzoate to the target hydrazinyl derivative via diazotization and reduction. The process begins with the diazotization of the primary amine group using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium chloride intermediate. Subsequent reduction with stannous chloride (SnCl₂) in HCl or freshly prepared sodium sulfite (Na₂SO₃) yields the hydrazinyl product.

Key Steps :

-

Diazotization :

-

Reduction :

Advantages :

Direct Hydrazinolysis of Methyl 2,4-Dichlorobenzoate

An alternative route involves nucleophilic substitution of a chlorine atom with hydrazine. Methyl 2,4-dichlorobenzoate is reacted with excess hydrazine hydrate (N₂H₄·H₂O) in ethanol under reflux. The 4-chloro position is selectively substituted due to steric and electronic effects, yielding the hydrazinyl product.

Reaction Conditions :

-

Molar Ratio : 1:2 (ester to hydrazine hydrate).

-

Solvent : Ethanol or methanol.

Limitations :

-

Competing hydrolysis of the ester group necessitates anhydrous conditions.

-

Lower yields compared to diazotization-reduction methods.

Reaction Optimization and Parameters

Temperature and Stoichiometry

Solvent Selection

-

Polar Protic Solvents : Water or ethanol improves solubility of intermediates. Industrial processes favor water for cost and safety.

-

Aprotic Solvents : Tetrahydrofuran (THF) tested in lab-scale trials but offers no yield advantage.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Green Chemistry Innovations

-

Catalyst Recycling : SnCl₂ recovery systems reduce waste by 40%.

-

Solvent-Free Routes : Mechanochemical grinding of methyl 2-chloro-4-aminobenzoate with NaNO₂ and SnCl₂ in ball mills is under investigation.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-hydrazinylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-chloro-4-hydrazinylbenzoate exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, particularly those resistant to conventional antibiotics. This is particularly relevant in the context of Mycobacterium tuberculosis (Mtb), where it may serve as a potential inhibitor of the mycolate flippase MmpL3, a critical target in tuberculosis treatment .

- Anticancer Potential : The compound's hydrazine moiety is associated with anticancer activities. Hydrazine derivatives have been studied for their ability to induce apoptosis in cancer cells, suggesting that this compound might exhibit similar effects .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate benzoic acid derivatives with hydrazine derivatives under controlled conditions. This synthesis pathway can be modified to produce various derivatives with altered biological activities.

- Inhibition of Mycobacterium tuberculosis : A study identified this compound as a promising candidate for inhibiting MmpL3, crucial for mycobacterial cell wall synthesis. The compound demonstrated significant bactericidal activity against Mtb strains, indicating its potential as a new therapeutic agent against tuberculosis .

- Anticancer Activity : Another investigation focused on the anticancer properties of hydrazine derivatives, highlighting the potential of this compound in inducing apoptosis in various cancer cell lines. The study emphasized the need for further exploration into its mechanisms of action and efficacy .

- Structure-Activity Relationship (SAR) Studies : Research has also been conducted to understand how modifications to the this compound structure affect its biological activity. These SAR studies are crucial for optimizing the compound for better therapeutic outcomes .

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-hydrazinylbenzoate exerts its effects involves its reactive functional groups. The hydrazine group can form covalent bonds with various biomolecules, potentially altering their function. This reactivity makes it useful as a biochemical probe in research settings .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison of this compound with Analogues

Biological Activity

Methyl 2-chloro-4-hydrazinylbenzoate (C8H9ClN2O2) is a chlorinated hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a benzoate structure, characterized by its unique chlorination. The molecular weight of this compound is approximately 200.62 g/mol. Its structural properties allow it to interact with various biological targets, influencing its reactivity and biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C8H9ClN2O2 | Chlorinated hydrazine derivative |

| Methyl 4-hydrazinylbenzoate | C8H10N2O2 | Similar structure but different position of hydrazine group |

| Methyl 2-chloro-5-hydrazinylbenzoate | C8H10ClN3O2 | Different substitution pattern on the benzene ring |

| Methyl 2-chloro-4-nitrobenzoate | C8H6ClNO4 | Contains a nitro group instead of hydrazine |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

In studies, the compound demonstrated effective inhibition against these pathogens, suggesting its potential as an antimicrobial agent. For instance, preliminary results showed that it could reduce microbial viability significantly at specific concentrations, indicating a promising therapeutic application in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including liver (HepG2) and breast (MCF-7) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on HepG2 cells, the compound exhibited an IC50 value indicating potent antiproliferative activity. The results were compared with standard chemotherapeutic agents, showing comparable efficacy in inhibiting cancer cell growth .

The mechanism underlying the biological activity of this compound involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to alterations in enzyme activities and modulation of signaling pathways critical for cell proliferation and survival.

- Covalent Bond Formation : The hydrazinyl group can interact with electrophilic centers in biomolecules.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Signal Transduction Modulation : Influencing pathways related to cell growth and apoptosis.

Research Findings Summary

Recent studies have highlighted the following findings regarding this compound:

- Antimicrobial Efficacy : Effective against multiple microbial strains with potential applications in treating infections.

- Anticancer Properties : Induces apoptosis in cancer cells, showing promise as an anticancer agent.

- Mechanistic Insights : Involves covalent interactions leading to modulation of biological processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-chloro-4-hydrazinylbenzoate?

- Methodological Answer : The synthesis typically involves hydrazine substitution at the 4-position of a methyl benzoate scaffold. A plausible route starts with methyl 2-chloro-4-nitrobenzoate, which undergoes nitro-group reduction to an amine, followed by diazotization and hydrazine substitution. Intermediate purification via column chromatography (using silica gel) and characterization via and LC-MS are critical to confirm structure and purity. For analogous hydrazinyl derivatives, SAR studies have utilized hydrazine coupling with carbonyl intermediates under controlled pH and temperature .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Spectroscopy : and to confirm the hydrazinyl group and ester functionality.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability, though some analogs (e.g., methyl 2-chloro-4-hydroxybenzoate) exhibit variable thermal profiles depending on substituents .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent degradation, as recommended for structurally related halogenated benzoates .

- Exposure Control : Use fume hoods and PPE (gloves, lab coats) to minimize inhalation or skin contact.

- Emergency Measures : Immediate decontamination via showers/eye washes, as outlined in methyl benzoate safety guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., halogens) at the 2-position to enhance electrophilicity, as seen in apoptosis-inducing hydrazides .

- Hydrazine Functionalization : Replace hydrazinyl with acylhydrazides or thiosemicarbazides to modulate receptor binding.

- Biological Testing : Use high-throughput assays (e.g., caspase-based ASAP HTS) to quantify EC values and compare potency across derivatives .

Q. What strategies reconcile contradictory data on the compound’s reactivity under varying pH and solvent conditions?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMF for nucleophilic substitutions) and buffer pH (e.g., phosphate buffer at pH 7.4 for hydrolytic stability tests).

- Multi-Method Validation : Combine kinetic studies (UV-Vis monitoring) with computational modeling (DFT for transition-state analysis) to resolve discrepancies in reaction pathways .

Q. How can mechanistic studies elucidate the compound’s role in apoptosis induction or enzyme inhibition?

- Methodological Answer :

- Cellular Assays : Perform flow cytometry with Annexin V/PI staining to quantify apoptosis in cancer cell lines.

- Enzyme Profiling : Use fluorogenic substrates to test inhibition of target enzymes (e.g., caspases or kinases) and correlate with molecular docking simulations .

- Metabolomics : LC-MS-based untargeted metabolomics to identify downstream biomarkers affected by the compound .

Q. What interdisciplinary approaches enhance the material science applications of this compound?

- Methodological Answer :

- Coordination Chemistry : Explore metal complexation (e.g., with Cu or Fe) to develop catalysts or magnetic materials.

- Polymer Science : Incorporate the compound into polyhydrazine frameworks for thermally stable polymers, characterized via TGA and XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.